molecular formula C12H16INZn B6333760 3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142213-96-4

3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran

Cat. No.: B6333760
CAS No.: 1142213-96-4
M. Wt: 366.5 g/mol
InChI Key: FTGSQZYRTCSCFZ-UHFFFAOYSA-M
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Description

3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic organic chemistry. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Piperidino)methyl]phenylzinc iodide involves the reaction of 3-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-[(1-Piperidino)methyl]phenyl iodide+Zn3-[(1-Piperidino)methyl]phenylzinc iodide\text{3-[(1-Piperidino)methyl]phenyl iodide} + \text{Zn} \rightarrow \text{3-[(1-Piperidino)methyl]phenylzinc iodide} 3-[(1-Piperidino)methyl]phenyl iodide+Zn→3-[(1-Piperidino)methyl]phenylzinc iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:

    Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in tetrahydrofuran at low temperatures.

    Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere conditions.

Major Products

    Nucleophilic Addition: Produces secondary or tertiary alcohols.

    Transmetalation: Produces various substituted aromatic compounds, depending on the nature of the electrophile used.

Scientific Research Applications

3-[(1-Piperidino)methyl]phenylzinc iodide is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: In the preparation of functionalized materials and polymers.

    Catalysis: As a precursor in the preparation of catalysts for various organic transformations.

Mechanism of Action

The mechanism of action of 3-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in organic reactions. The compound donates its organic group to an electrophile, forming a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the transfer of the organic group.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 3-Methylphenylzinc iodide
  • 3-(Dimethylamino)methylphenylzinc iodide

Uniqueness

3-[(1-Piperidino)methyl]phenylzinc iodide is unique due to the presence of the piperidino group, which can influence the reactivity and selectivity of the compound in organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, where specific reactivity patterns are required.

Properties

IUPAC Name

iodozinc(1+);1-(phenylmethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGSQZYRTCSCFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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